molecular formula C14H18N6O3 B11259515 N~2~-(2-methoxyethyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(2-methoxyethyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11259515
M. Wt: 318.33 g/mol
InChI Key: KKTIRMNZEHZKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(2-methoxyethyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group at the 5-position, a 2-methoxyethyl group at the N2 position, and a 4-methylphenyl group at the N4 position

Properties

Molecular Formula

C14H18N6O3

Molecular Weight

318.33 g/mol

IUPAC Name

2-N-(2-methoxyethyl)-4-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H18N6O3/c1-9-3-5-10(6-4-9)17-13-11(20(21)22)12(15)18-14(19-13)16-7-8-23-2/h3-6H,7-8H2,1-2H3,(H4,15,16,17,18,19)

InChI Key

KKTIRMNZEHZKQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(2-methoxyethyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Alkylation: The N2 position can be alkylated using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Amination: The N4 position can be substituted with a 4-methylphenyl group through nucleophilic substitution reactions using 4-methylphenylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines.

    Substitution: The methoxyethyl and methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products:

    Amino derivatives: Formed through reduction of the nitro group.

    Substituted pyrimidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N2-(2-methoxyethyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

    Medicinal Chemistry: Studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Biological Studies: Used as a probe to study the interaction of pyrimidine derivatives with biological macromolecules.

    Industrial Applications: Utilized in the synthesis of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of N2-(2-methoxyethyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with nucleic acids and proteins, affecting their function. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

    N2-(2-methoxyethyl)-N4-(4-methylphenyl)-pyrimidine-2,4,6-triamine: Lacks the nitro group, which may result in different biological activity.

    N2-(2-methoxyethyl)-N4-(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine: Substitution of the methyl group with a chlorine atom can alter the compound’s reactivity and interaction with biological targets.

Uniqueness: N2-(2-methoxyethyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of both the nitro group and the specific substitution pattern on the pyrimidine ring. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.